molecular formula C20H21FN2O4 B246901 1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B246901
M. Wt: 372.4 g/mol
InChI Key: SHVFJFDUVJTRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine, also known as DF-MDBP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. This compound has gained attention in recent years due to its potential use in scientific research.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been used in scientific research as a tool to study the central nervous system. It has been shown to have affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been used to study the effects of piperazine derivatives on the brain and behavior.

Mechanism of Action

1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine is believed to act as a serotonin receptor agonist, which means it binds to the receptor and activates it. This activation leads to an increase in serotonin levels in the brain, which can affect mood, appetite, and sleep. This compound may also have other effects on the central nervous system, such as modulating the release of other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of dopamine and norepinephrine in the brain. This compound may also have anxiolytic and antidepressant effects, although more research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine in lab experiments is its high potency and selectivity for the serotonin receptor. This allows researchers to study the effects of serotonin receptor activation in a more targeted and specific way. However, one limitation of using this compound is its potential for abuse and dependence. Researchers must take precautions to ensure that the compound is used safely and responsibly.

Future Directions

There are several future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. This compound may also have applications in the study of addiction and substance abuse. Further research is needed to understand the long-term effects of this compound and its potential for therapeutic use.
In conclusion, this compound is a novel psychoactive compound that has potential applications in scientific research. Its high potency and selectivity for the serotonin receptor make it a valuable tool for studying the central nervous system. However, researchers must take precautions to ensure that it is used safely and responsibly. Future research on this compound may lead to new insights into the treatment of mood disorders and addiction.

Synthesis Methods

1-(2,3-Dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine can be synthesized by the reaction of 1-(2,3-dimethoxyphenyl)piperazine with 3-fluorobenzoyl chloride in the presence of a base. The reaction proceeds via an acylation process, where the 3-fluorobenzoyl group is attached to the piperazine ring at the N1 position. The resulting compound is then purified by column chromatography to obtain a pure product.

properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C20H21FN2O4/c1-26-17-8-4-7-16(18(17)27-2)20(25)23-11-9-22(10-12-23)19(24)14-5-3-6-15(21)13-14/h3-8,13H,9-12H2,1-2H3

InChI Key

SHVFJFDUVJTRRS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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